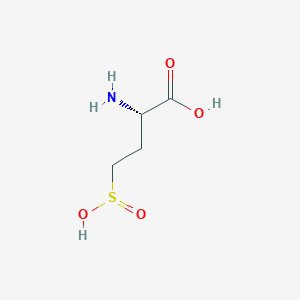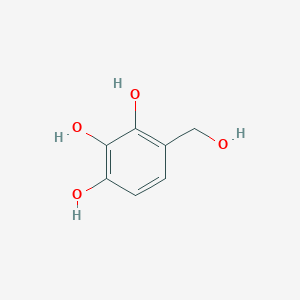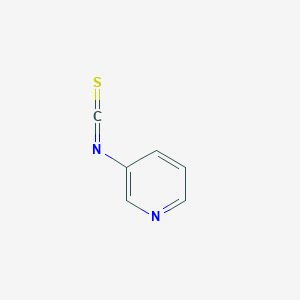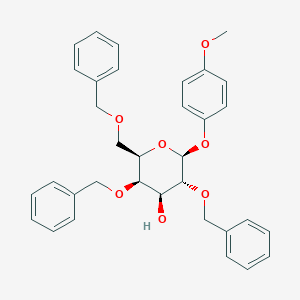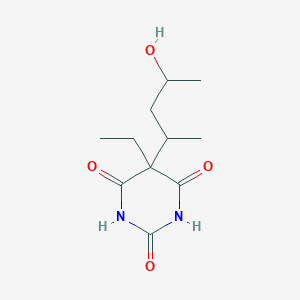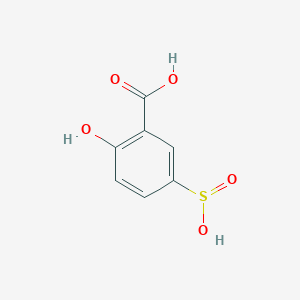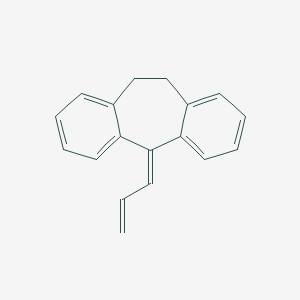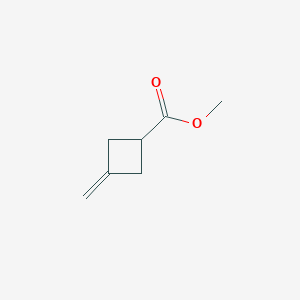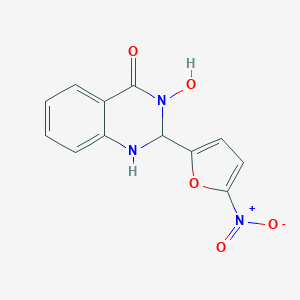
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is a chemical compound that has been widely used in scientific research for its diverse properties. This compound is synthesized using various methods and has been found to have promising applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is not fully understood. However, it has been found to interact with various enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes, which are involved in various metabolic pathways. It has also been found to bind to certain receptors in the body, which play a key role in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has been found to have various biochemical and physiological effects. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound has also been found to inhibit the growth of cancer cells. It has been found to have anti-inflammatory properties and has been used to treat various inflammatory conditions. Additionally, this compound has been found to have an impact on various physiological processes, including blood pressure regulation and immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has several advantages for laboratory experiments. It is readily available and can be synthesized using various methods. This compound is stable and can be stored for long periods without degradation. However, there are also some limitations associated with the use of this compound in laboratory experiments. It is toxic at high concentrations and requires careful handling. Additionally, it has a narrow therapeutic window, which makes it difficult to determine the optimal dosage for experiments.
Direcciones Futuras
There are several future directions for research on 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide. One area of research is the development of new drugs based on this compound. Researchers are exploring the potential of this compound as a lead compound for the development of new drugs with improved therapeutic potential. Another area of research is the study of the mechanism of action of this compound. Researchers are working to understand the molecular interactions of this compound with various enzymes and receptors in the body. Additionally, researchers are exploring the potential of this compound in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is a chemical compound that has been widely used in scientific research for its diverse properties. This compound has been synthesized using various methods and has been found to have promising applications in various fields of research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. This compound has several advantages for laboratory experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new drugs and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is achieved using different methods. One of the commonly used methods involves the reaction of 5-nitrofurfural with anthranilic acid in the presence of a catalyst. Another method involves the reaction of 5-nitrofurfural with o-phenylenediamine in the presence of a reducing agent. These methods have been optimized to yield high-quality products.
Aplicaciones Científicas De Investigación
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has been found to have a wide range of applications in scientific research. It has been used in medicinal chemistry to develop new drugs with promising therapeutic potential. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used in pharmacology to study the mechanism of action of various drugs.
Propiedades
Número CAS |
17247-77-7 |
|---|---|
Nombre del producto |
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide |
Fórmula molecular |
C12H9N3O5 |
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
3-hydroxy-2-(5-nitrofuran-2-yl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C12H9N3O5/c16-12-7-3-1-2-4-8(7)13-11(14(12)17)9-5-6-10(20-9)15(18)19/h1-6,11,13,17H |
Clave InChI |
RWBZRODEPHPWKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)[N+](=O)[O-])O |
Otros números CAS |
98754-77-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



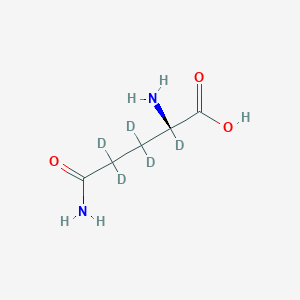
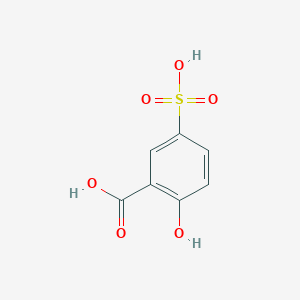
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
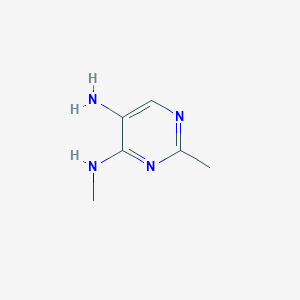
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)
